molecular formula C26H29N3O3 B11142600 (2E)-2-(6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B11142600
M. Wt: 431.5 g/mol
InChI Key: RVZSILUBHMNDCQ-ZZIIXHQDSA-N
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Description

3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA typically involves multiple stepsCommon reagents used in these reactions include ethyl bromide, phenyl isocyanate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA involves its interaction with specific molecular targets. This compound is known to bind to certain enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({6’-ETHYL-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-8’-YLIDENE}AMINO)-1-PHENYLUREA is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

1-[(E)-(6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]-3-phenylurea

InChI

InChI=1S/C26H29N3O3/c1-2-18-16-24(28-29-25(30)27-20-9-5-3-6-10-20)31-23-17-22-19(15-21(18)23)11-14-26(32-22)12-7-4-8-13-26/h3,5-6,9-10,15-17H,2,4,7-8,11-14H2,1H3,(H2,27,29,30)/b28-24+

InChI Key

RVZSILUBHMNDCQ-ZZIIXHQDSA-N

Isomeric SMILES

CCC1=C/C(=N\NC(=O)NC2=CC=CC=C2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3

Canonical SMILES

CCC1=CC(=NNC(=O)NC2=CC=CC=C2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3

Origin of Product

United States

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